molecular formula C16H16O7 B14375784 6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione CAS No. 90937-14-7

6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione

Cat. No.: B14375784
CAS No.: 90937-14-7
M. Wt: 320.29 g/mol
InChI Key: BELSQXZRNRCYGF-UHFFFAOYSA-N
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Description

6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione is a chemical compound known for its unique structure and properties It belongs to the class of naphthoquinones, which are compounds characterized by a naphthalene ring system with two ketone substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione typically involves the reaction of hexanoic acid with a suitable naphthoquinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the acylation process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in dihydroxy derivatives.

    Substitution: The hydroxyl groups on the naphthalene ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.

Scientific Research Applications

6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in redox reactions, which can affect cellular processes. Its ability to form reactive oxygen species (ROS) may contribute to its biological activity, including antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,6,8-Tetrahydroxynaphthalene: A related compound with similar hydroxyl substitutions on the naphthalene ring.

    2,5,7,8-Tetrahydroxynaphthalene-1,4-dione: Another naphthoquinone derivative with different substitution patterns.

Uniqueness

6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione is unique due to its hexanoyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

90937-14-7

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

6-hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione

InChI

InChI=1S/C16H16O7/c1-2-3-4-5-7(17)11-14(21)10-8(18)6-9(19)13(20)12(10)16(23)15(11)22/h6,18,21-23H,2-5H2,1H3

InChI Key

BELSQXZRNRCYGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=C(C2=C(C(=C1O)O)C(=O)C(=O)C=C2O)O

Origin of Product

United States

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